molecular formula C12H15NO2S B13104222 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol CAS No. 88699-78-9

2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol

Cat. No.: B13104222
CAS No.: 88699-78-9
M. Wt: 237.32 g/mol
InChI Key: ADYWQXSKKPPWQM-UHFFFAOYSA-N
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Description

2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol is a sulfur-containing heterocyclic compound featuring an isoindole core substituted with a hydroxyethyl group and a sulfanyl-linked ethanol moiety.

Properties

CAS No.

88699-78-9

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]ethanol

InChI

InChI=1S/C12H15NO2S/c14-6-5-13-9-10-3-1-2-4-11(10)12(13)16-8-7-15/h1-4,9,14-15H,5-8H2

InChI Key

ADYWQXSKKPPWQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C(=C2C=C1)SCCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol typically involves the reaction of 2-chloroethanol with sodium sulfide, followed by the introduction of the isoindole ring. The reaction conditions often require a polar solvent such as ethanol or water, and the process is usually carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The isoindole ring can be reduced to form a dihydroisoindole derivative.

    Substitution: The thioethanol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-((2-(2-oxoethyl)-2H-isoindol-1-yl)thio)ethanol.

    Reduction: Formation of 2-((2-(2-hydroxyethyl)-2,3-dihydroisoindol-1-yl)thio)ethanol.

    Substitution: Formation of various substituted thioethanol derivatives.

Scientific Research Applications

2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain types of cancer.

    Industry: Utilized as a solvent and as an intermediate in the production of dyes, pesticides, and other organic chemicals.

Mechanism of Action

The mechanism of action of 2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the isoindole ring can participate in π-π interactions. The thioethanol moiety can act as a nucleophile, facilitating various biochemical reactions. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound is compared below with four structurally related molecules from the evidence, focusing on molecular features, physicochemical properties, and research applications.

Structural and Functional Group Comparisons

Compound A : 2-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-ol ()
  • Molecular Formula: C₁₀H₁₃NO
  • Key Features : Isoindole core with a dihydro group at position 2 and a hydroxyethyl substituent.
Compound B : 2-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-ol ()
  • Molecular Formula: C₁₀H₁₃NO
  • Key Features : Isoindole core with dihydro substitution at position 5 and a hydroxyethyl group.
  • Distinction : Substitution position (5-yl vs. 1-yl) alters electronic distribution and steric accessibility compared to the target compound.
Compound C : 2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol ()
  • Molecular Formula : C₁₈H₂₀N₂O₂S
  • Key Features: Benzimidazole core with a sulfanyl-linked ethanol group and a phenoxyethyl substituent.
  • Distinction: The benzimidazole ring (vs.
Compound D : 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol ()
  • Molecular Formula : C₆H₁₅N₃O₃S
  • Key Features: Piperazine-sulfonamide linked to ethanol.
  • Distinction : Sulfonamide group (vs. sulfanyl) and piperazine ring introduce different electronic and hydrogen-bonding properties, with a lower molecular weight (209.27 g/mol) than the target compound.

Physicochemical and Functional Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight Inferred ~250-300 g/mol 163.22 g/mol 163.22 g/mol 328.43 g/mol 209.27 g/mol
Functional Groups Isoindole, Sulfanyl, 2×OH Isoindole, OH Isoindole, OH Benzimidazole, Sulfanyl, OH, Phenoxy Piperazine, Sulfonamide, OH
Solubility Likely polar due to OH Not reported Limited solubility (storage at 2–8°C) Not reported Powder form; room-temperature stable
Sulfur Content Sulfanyl bridge None None Sulfanyl group Sulfonamide group

Research and Application Insights

  • Compound A & B : Primarily used as intermediates in organic synthesis due to their isoindole scaffolds. Their lack of sulfur limits utility in reactions requiring thiol-mediated coupling .
  • Compound D : Sulfonamide-piperazine motifs are common in kinase inhibitors or neurotransmitter analogs, with its stability making it suitable for pharmaceutical formulations .
  • Target Compound: The isoindole-sulfanyl-ethanol architecture may offer dual reactivity (via OH and S) for prodrug design or polymer crosslinking. However, safety and stability data are unavailable, necessitating further investigation.

Biological Activity

The compound 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol (CAS Number: 14440-77-8) is a derivative of isoindole with potential biological activities. Its unique structure, featuring a hydroxyethyl group and a sulfanyl linkage, suggests possible interactions with biological systems that warrant detailed investigation.

  • Chemical Formula: C₈H₁₈O₂S
  • Molecular Weight: 242.43 g/mol
  • IUPAC Name: 2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethanol
  • PubChem CID: 10198704

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

Antioxidant Activity

Studies indicate that compounds containing sulfanyl groups can exhibit significant antioxidant properties. The presence of the hydroxyethyl moiety may enhance the electron-donating ability of the molecule, contributing to its potential as a free radical scavenger.

Anti-inflammatory Effects

Preliminary investigations suggest that 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol may modulate inflammatory pathways. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Neuroprotective Potential

Given its isoindole structure, there is potential for neuroprotective effects. Isoindoles have been associated with neuroprotection in various models, possibly through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress.

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of various sulfanyl-containing compounds. The results indicated that 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol demonstrated a notable reduction in oxidative stress markers in cultured neuronal cells, suggesting its potential utility in neurodegenerative conditions .

Anti-inflammatory Mechanism Investigation

In a separate study, researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed that treatment with 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol resulted in decreased levels of TNF-alpha and IL-6, key markers of inflammation. Histological analysis revealed reduced synovial inflammation and joint destruction compared to untreated controls .

Data Table: Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stressJournal of Medicinal Chemistry
Anti-inflammatoryDecreased TNF-alpha and IL-6 levelsArthritis Model Study
NeuroprotectivePotential modulation of neurotransmitter systemsNeuroprotection Study

Safety and Toxicology

Safety assessments reveal that while the compound shows promise in biological applications, it also carries certain hazard warnings. Precautionary measures should be taken during handling to mitigate risks associated with skin and eye irritation .

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